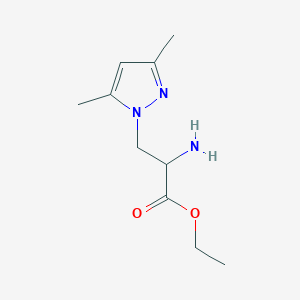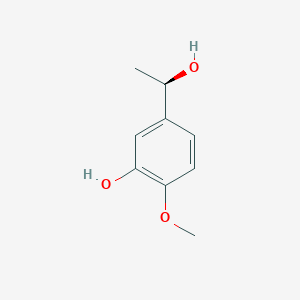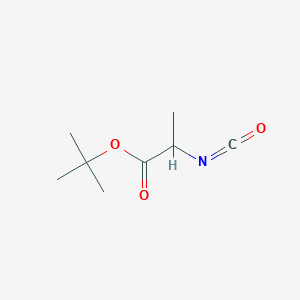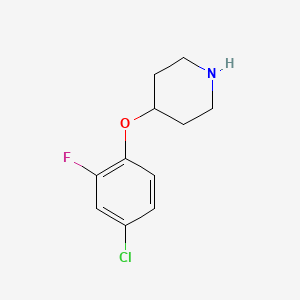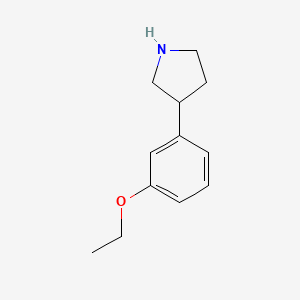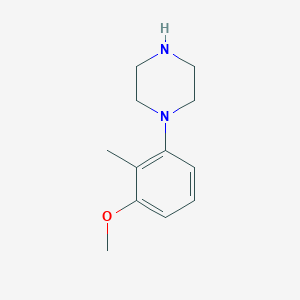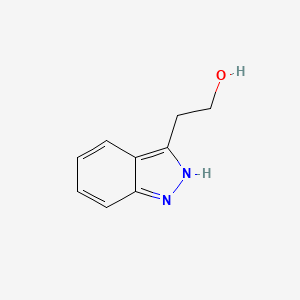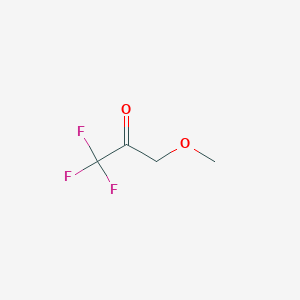
1,1,1-Trifluoro-3-methoxy-propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-methoxy-propan-2-one: is an organic compound characterized by the presence of trifluoromethyl and methoxy functional groups attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-methoxy-propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds via nucleophilic addition of methanol to the carbonyl group of 1,1,1-trifluoroacetone, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. Catalysts and solvents are carefully chosen to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-methoxy-propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of 1,1,1-trifluoro-3-methoxy-propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,1-Trifluoro-3-methoxy-propan-2-one has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,1-trifluoro-3-methoxy-propan-2-one involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanone: Lacks the methoxy group, resulting in different reactivity and applications.
1,1,1-Trifluoro-3-ethoxy-propan-2-one: Contains an ethoxy group instead of a methoxy group, leading to variations in solubility and reactivity.
1,1,1-Trifluoro-3-chloro-propan-2-one:
Uniqueness
1,1,1-Trifluoro-3-methoxy-propan-2-one is unique due to the combination of trifluoromethyl and methoxy groups, which confer distinct chemical properties such as increased lipophilicity, enhanced stability, and specific reactivity patterns. These characteristics make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C4H5F3O2 |
|---|---|
分子量 |
142.08 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-methoxypropan-2-one |
InChI |
InChI=1S/C4H5F3O2/c1-9-2-3(8)4(5,6)7/h2H2,1H3 |
InChIキー |
VFHWOFWWKNIJIX-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
